4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]benzoic Acid
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Overview
Description
4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}benzoic acid is a complex organic compound that features a quinazolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}benzoic acid typically involves multiple steps. One common method starts with the preparation of the quinazolinone core, which can be synthesized from anthranilic acid derivatives. The process involves amidation and cyclization reactions under specific conditions, such as the use of acetic anhydride under reflux .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement and cost reduction.
Chemical Reactions Analysis
Types of Reactions
4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}benzoic acid involves its interaction with specific molecular targets. The quinazolinone core can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolones: These compounds share a similar core structure and have been studied for their pharmaceutical and biological activities.
Quinazolinone derivatives: These compounds are known for their diverse biological properties, including analgesic, anti-inflammatory, and anticancer activities.
Uniqueness
4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H13N3O2S |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]benzoic acid |
InChI |
InChI=1S/C16H13N3O2S/c20-15(21)11-7-5-10(6-8-11)9-17-14-12-3-1-2-4-13(12)18-16(22)19-14/h1-8H,9H2,(H,20,21)(H2,17,18,19,22) |
InChI Key |
XBVKXOKUZZSJQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=S)N2)NCC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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